molecular formula C18H14 B1442808 O-Terphenyl-D14 CAS No. 5142-67-6

O-Terphenyl-D14

Cat. No.: B1442808
CAS No.: 5142-67-6
M. Wt: 244.4 g/mol
InChI Key: OIAQMFOKAXHPNH-WZAAGXFHSA-N
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Description

O-Terphenyl-D14 is an isotopically labeled compound with the molecular formula C18D14. It is a derivative of terphenyl, a polycyclic aromatic hydrocarbon, and is used primarily in scientific research due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Terphenyl-D14 can be synthesized through various organic synthesis methods, including the use of isotopically labeled reagents. The synthesis typically involves the following steps:

  • Starting Materials: The process begins with the selection of appropriate isotopically labeled precursors.

  • Reaction Conditions: The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at the desired positions.

  • Purification: The final product is purified to remove any impurities and unreacted starting materials.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise control of reaction conditions, and efficient purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: O-Terphenyl-D14 undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Alkylated or partially hydrogenated derivatives.

  • Substitution Products: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

O-Terphenyl-D14 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:

  • Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

  • Biology: Employed in biological studies to investigate metabolic pathways and enzyme activities.

  • Medicine: Utilized in medical research to understand drug metabolism and pharmacokinetics.

  • Industry: Applied in industrial processes to monitor and optimize chemical reactions.

Mechanism of Action

O-Terphenyl-D14 is compared with other similar compounds, such as p-Terphenyl-D14 and other isotopically labeled terphenyl derivatives. The uniqueness of this compound lies in its specific isotopic composition, which provides distinct advantages in research applications.

Comparison with Similar Compounds

  • p-Terphenyl-D14: Another isotopically labeled terphenyl derivative with different positions of deuterium atoms.

  • Other Isotopically Labeled Terphenyl Derivatives: Various derivatives with different isotopic labels used for specific research purposes.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAQMFOKAXHPNH-WZAAGXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does confinement in nanoporous materials affect the dynamics of o-terphenyl-d14 compared to its bulk state?

A: NMR relaxation studies reveal that confining this compound within a nanoporous SBA-15 matrix significantly alters its dynamics compared to its bulk state. Specifically, the α-relaxation process, associated with the structural relaxation of the molecule, exhibits a broader and more heterogeneous distribution of correlation times in confinement []. This suggests that the restricted geometry of the pores introduces spatial variations in molecular mobility, leading to a wider range of relaxation timescales. Interestingly, the excess wing region of the NMR spectra, attributed to faster dynamics, remains largely unaffected by confinement, indicating that these faster motions are less sensitive to the presence of the pore walls.

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